2-Amino-5-chloro-3-nitrobenzotrifluoride
Overview
Description
2-Amino-5-chloro-3-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4ClF3N2O2. It is also known by its IUPAC name, 4-chloro-2-nitro-6-(trifluoromethyl)aniline. This compound is characterized by the presence of amino, chloro, nitro, and trifluoromethyl groups attached to a benzene ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Amino-5-chloro-3-nitrobenzotrifluoride typically involves the nitration of 2-amino-5-chlorobenzotrifluoride. One common method includes the reaction of 2-amino-5-chlorobenzotrifluoride with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2-Amino-5-chloro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Scientific Research Applications
2-Amino-5-chloro-3-nitrobenzotrifluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-nitrobenzotrifluoride depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
2-Amino-5-chloro-3-nitrobenzotrifluoride can be compared with similar compounds, such as:
2-Amino-3-chloro-5-nitrobenzotrifluoride: This compound has a similar structure but with different positions of the amino and chloro groups.
2-Amino-5-chloro-4-nitrobenzotrifluoride: This compound has the nitro group at a different position on the benzene ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-nitro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMIWUJTMQGXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372202 | |
Record name | 2-Amino-5-chloro-3-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-50-9 | |
Record name | 2-Amino-5-chloro-3-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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